molecular formula C9H13N3O6 B12078584 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one

Cat. No.: B12078584
M. Wt: 259.22 g/mol
InChI Key: MPPUDRFYDKDPBN-UHFFFAOYSA-N
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Description

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one is a pyrimidine nucleoside analog This compound is structurally related to cytidine and is known for its significant role in various biochemical and pharmacological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one typically involves the condensation of a suitable sugar derivative with a pyrimidine base. One common method includes the use of a protected ribose derivative, which undergoes glycosylation with a protected pyrimidine base. The protecting groups are then removed under acidic or basic conditions to yield the desired nucleoside.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can take place at the amino group or the hydroxyl groups, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield dihydropyrimidines.

Scientific Research Applications

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.

    Industry: The compound is used in the development of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It acts as a chain terminator, preventing the elongation of nucleic acid chains. This can lead to the inhibition of cell proliferation, making it useful in the treatment of cancer. The compound can also inhibit viral replication by interfering with viral DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: A naturally occurring nucleoside with a similar structure but lacking the hydroxyl group at the 5-position.

    5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to act as a chain terminator in nucleic acid synthesis makes it particularly valuable in medical applications.

Properties

Molecular Formula

C9H13N3O6

Molecular Weight

259.22 g/mol

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one

InChI

InChI=1S/C9H13N3O6/c10-7-3(14)1-12(9(17)11-7)8-6(16)5(15)4(2-13)18-8/h1,4-6,8,13-16H,2H2,(H2,10,11,17)

InChI Key

MPPUDRFYDKDPBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)O

Origin of Product

United States

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